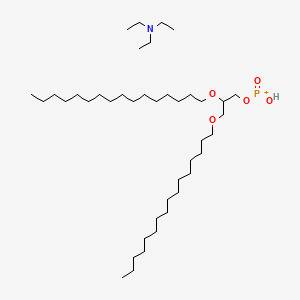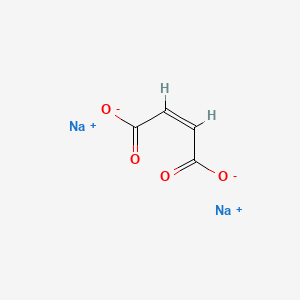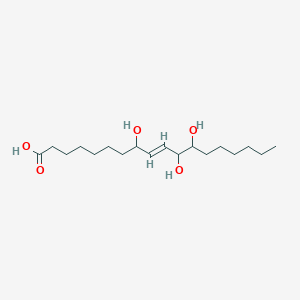
Tianshic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tianshic acid is an olefinic fatty acid that is (9E)-octadec-9-enoic acid substituted by hydroxy groups at positions 8, 11 and 12. It has been isolated from Allium fistulosum and Ophiopogon japonicus. It has a role as a plant metabolite and an antifungal agent. It is an olefinic fatty acid and a hydroxy monounsaturated fatty acid.
Scientific Research Applications
Antifungal Activity
Tianshic acid has demonstrated antifungal properties. In a study, Tianshic acid, along with other compounds, was isolated from the seeds of Allium fistulosum L. The research found that Tianshic acid significantly inhibited the growth of Phytophthora capsici, showcasing its potential as an antifungal agent (Sang et al., 2002).
Promotion of Osteoblastic Activity
Research on Sambucus williamsii's stems yielded a compound named Tianshic acid. This compound, among others, was found to stimulate alkaline phosphatase activity in osteoblastic UMR106 cells by about 1.5 fold at 30 µmol/l, indicating its potential in promoting bone health and treating osteoporosis-related conditions (Yang et al., 2006).
Contributions to Traditional Medicine
Tianshic acid is mentioned in various studies exploring the chemical constituents of traditional Chinese medicine preparations. For instance, it was identified as a constituent in the ethanol extract from the aerial parts of Eupatorium odoratum, indicating its role in the medicinal properties of the plant (Qing-wen, 2012). Another study identified Tianshic acid among the constituents isolated from the seeds of Allium cepa L., highlighting its relevance in the phytochemical composition and potential therapeutic uses of the plant (Yuan et al., 2008).
properties
Product Name |
Tianshic acid |
|---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E)-8,11,12-trihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-4-8-11-16(20)17(21)14-13-15(19)10-7-5-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ |
InChI Key |
YFCZLXRIKFCQFU-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCC(C(/C=C/C(CCCCCCC(=O)O)O)O)O |
SMILES |
CCCCCCC(C(C=CC(CCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCCC(C(C=CC(CCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



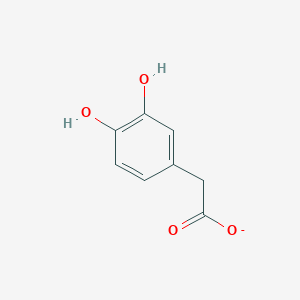

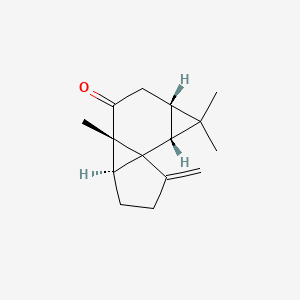
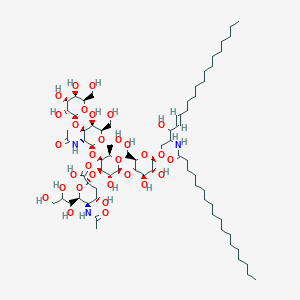
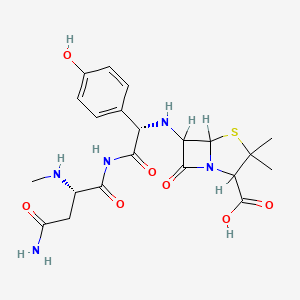
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)
![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)
![5-Hydroxy-4-{6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethyl-cyclohex-1-enyl)-hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl}-5H-furan-2-one](/img/structure/B1238010.png)
![[(7Z)-4-(Hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1238011.png)

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)
![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)
